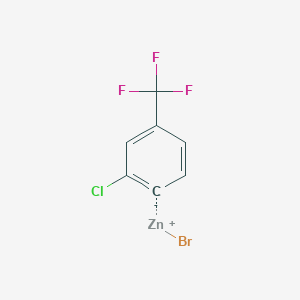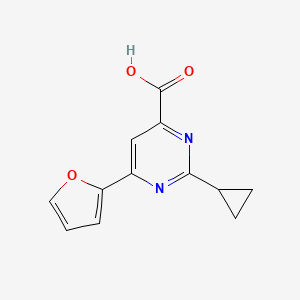![molecular formula C13H18BrNZn B14885140 4-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14885140.png)
4-[(1-Homopiperidino)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-Homopiperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. It is a reagent that combines the properties of zinc with the structural features of the homopiperidine and phenyl groups. This compound is typically used in organic synthesis, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Homopiperidino)methyl]phenylzinc bromide involves the reaction of 4-bromobenzyl bromide with homopiperidine to form the intermediate 4-[(1-Homopiperidino)methyl]bromobenzene. This intermediate is then treated with zinc in the presence of a suitable solvent, such as tetrahydrofuran, to yield the desired organozinc compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions, such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems ensures consistent quality and high yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1-Homopiperidino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The phenylzinc bromide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions typically involve the use of polar aprotic solvents and catalysts like palladium or nickel.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
4-[(1-Homopiperidino)methyl]phenylzinc bromide is utilized in various scientific research applications, including:
Chemistry: Used in cross-coupling reactions to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development and synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 4-[(1-Homopiperidino)methyl]phenylzinc bromide involves the transfer of the phenyl group from the zinc atom to an electrophilic center in the substrate. This process is facilitated by the coordination of the zinc atom with the solvent, tetrahydrofuran, which stabilizes the reactive intermediate. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide
- 4-[(1-Piperidino)methyl]phenylzinc bromide
- 4-[(1-Morpholino)methyl]phenylzinc bromide
Uniqueness
4-[(1-Homopiperidino)methyl]phenylzinc bromide is unique due to the presence of the homopiperidine moiety, which imparts specific steric and electronic properties. This uniqueness allows for selective reactions and the formation of distinct products compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H18BrNZn |
|---|---|
Poids moléculaire |
333.6 g/mol |
Nom IUPAC |
bromozinc(1+);1-(phenylmethyl)azepane |
InChI |
InChI=1S/C13H18N.BrH.Zn/c1-2-7-11-14(10-6-1)12-13-8-4-3-5-9-13;;/h4-5,8-9H,1-2,6-7,10-12H2;1H;/q-1;;+2/p-1 |
Clé InChI |
HJYMKJAZPPYNML-UHFFFAOYSA-M |
SMILES canonique |
C1CCCN(CC1)CC2=CC=[C-]C=C2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


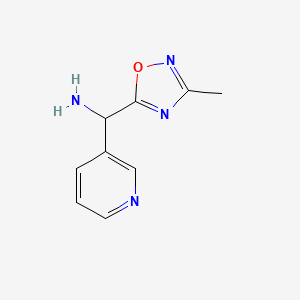
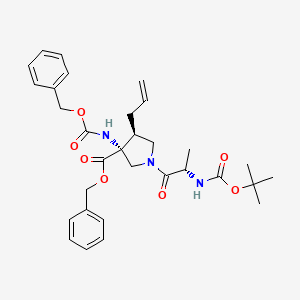
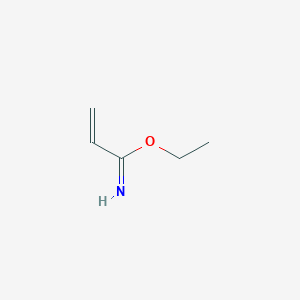
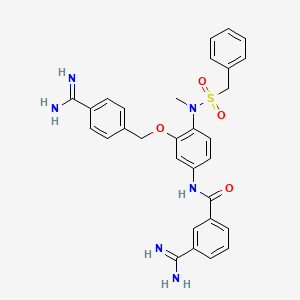
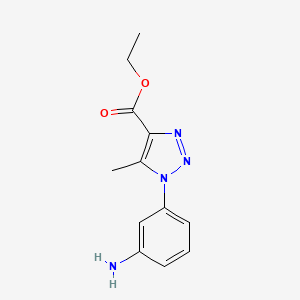
![tert-Butyl (2-(3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)ethyl)carbamate](/img/structure/B14885093.png)
![S-DNTT-10 [for organic electronics]](/img/structure/B14885100.png)
![2-Cyclopropyl-4-isopropylthiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14885108.png)
![2-(4-ethylphenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B14885113.png)
![N-(4-bromophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B14885121.png)
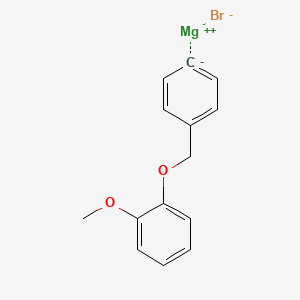
![8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B14885131.png)
